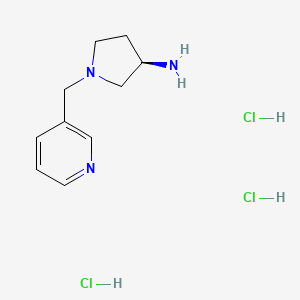

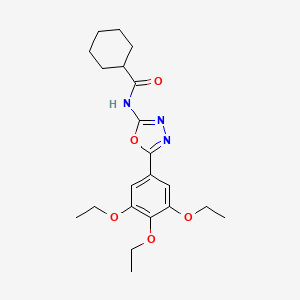

![molecular formula C14H17N3O3S B2449450 5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034545-99-6](/img/structure/B2449450.png)

5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .Chemical Reactions Analysis

Pyrrolopyrazine derivatives can undergo various chemical reactions. For example, they can participate in cyclization reactions with sulfonium salts .Applications De Recherche Scientifique

Synthesis and Bioactivities

A study by Kendre et al. (2013) described the synthesis of a new series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which includes compounds similar to the one . These derivatives were synthesized via a cyclo-condensation reaction and were evaluated for their anti-inflammatory and antimicrobial activities, revealing that certain compounds exhibit potent anti-inflammatory properties and significant activity against microbial strains (Kendre, Landge, Jadhav, & Bhusare, 2013).

Antimicrobial and Antitubercular Properties

Research by Shingare et al. (2022) on benzene sulfonamide pyrazole oxadiazole derivatives, which are structurally related to the compound of interest, demonstrated their synthesis and evaluation for antimicrobial and antitubercular activities. Molecular docking studies suggested potential mechanisms for their inhibition of Mycobacterium tuberculosis, indicating their promise as antitubercular agents (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Antimicrobial Evaluation of Novel Derivatives

El‐Emary et al. (2002) synthesized new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole with sulfonamide moieties, leading to various derivatives. These compounds were tested for antimicrobial activity, revealing their potential as effective antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Biological Screening and SAR Study

A study by Hafez and Awad (1992) focused on synthesizing and characterizing new derivatives of 5-sulfonylheterocyclo-8-quinolinol, including their biological screening to evaluate structure-activity relationships. The compounds were tested for their antimicrobial properties, providing insights into the impact of complexation and the type of metal cation on biological activity (Hafez & Awad, 1992).

Antimicrobial Activity and Chemical Properties

Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, similar to the compound . These compounds were tested for their antimicrobial activities, showing that some derivatives exceeded the activity of the reference drug, particularly those containing a single sulfone group (Alsaedi, Farghaly, & Shaaban, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-21(19,11-10-20-14-4-2-1-3-5-14)16-8-9-17-13(12-16)6-7-15-17/h1-7H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTORGNTNCPVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1S(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2-Phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

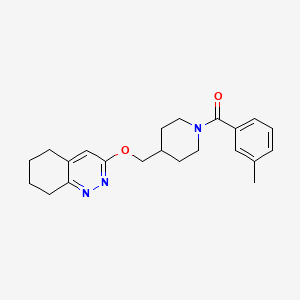

![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)

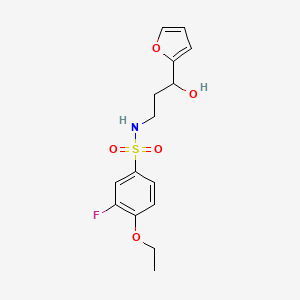

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)

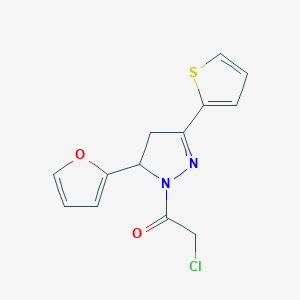

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)

![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2449383.png)

![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)

![propyl 4-[[(3E)-3-(4-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2449388.png)

![2-(4-fluorophenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2449390.png)